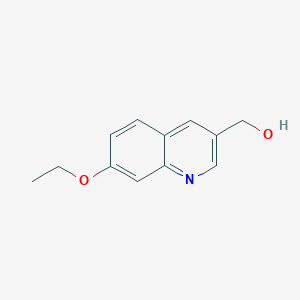

(7-Ethoxyquinolin-3-yl)methanol

Description

(7-Ethoxyquinolin-3-yl)methanol is a quinoline derivative featuring an ethoxy substituent at position 7 and a hydroxymethyl group (-CH$2$OH) at position 3 of the quinoline ring. Its molecular formula is C${12}$H${13}$NO$2$, with a molecular weight of 203.24 g/mol.

This compound has been studied in structure-activity relationship (SAR) analyses for its efficacy against Toxoplasma gondii, a parasitic pathogen. Evidence indicates that (7-Ethoxyquinolin-3-yl)methanol derivatives exhibit reduced potency compared to lead compounds, highlighting the sensitivity of biological activity to substituent positioning and functional group modifications .

Properties

Molecular Formula |

C12H13NO2 |

|---|---|

Molecular Weight |

203.24 g/mol |

IUPAC Name |

(7-ethoxyquinolin-3-yl)methanol |

InChI |

InChI=1S/C12H13NO2/c1-2-15-11-4-3-10-5-9(8-14)7-13-12(10)6-11/h3-7,14H,2,8H2,1H3 |

InChI Key |

CCEVCUWXYQEVBX-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC2=NC=C(C=C2C=C1)CO |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and physicochemical properties of (7-Ethoxyquinolin-3-yl)methanol are critically influenced by its substituent arrangement. Below is a detailed comparison with structurally and functionally related quinoline derivatives:

Positional Isomers: 7-Ethoxy vs. 2-Ethoxy Derivatives

- (2-Ethoxyquinolin-6-yl) Derivatives: Substituting the ethoxy group at position 2 (instead of 7) significantly enhances potency against T. gondii. For example, compounds with a 2-ethoxyquinolin-6-yl group at the C3 position demonstrated higher efficacy than their 7-ethoxyquinolin-3-yl counterparts, suggesting that the ethoxy group’s position directly impacts target binding or metabolic stability .

Substituent Modifications: Ethoxy vs. Methoxy

- (7-Methoxyquinolin-3-yl)methanol: Replacing the ethoxy group with a methoxy group reduces the molecular weight (189.21 g/mol vs. 203.24 g/mol) and alters steric and electronic properties.

Functional Group Variations: Hydroxymethyl vs. Amino/Alkyl

- Hydroxychloroquine (7-Chloro-4-quinolinyl derivative): Hydroxychloroquine, a 4-aminoquinoline with a chloro substituent at position 7, demonstrates antimalarial and immunomodulatory activity. Unlike (7-Ethoxyquinolin-3-yl)methanol, its mechanism involves heme polymerization inhibition in parasites. This highlights how amino and chloro groups at distinct positions confer divergent pharmacological profiles .

Impact of Ethoxy Group Modification

Removing or altering the 7-ethoxy group in (7-Ethoxyquinolin-3-yl)methanol derivatives consistently reduces potency, underscoring its critical role in maintaining activity. For instance, replacing the ethoxy group with bulkier alkyl chains (e.g., t-butyl) further diminishes efficacy, likely due to steric hindrance or reduced solubility .

Data Table: Key Comparative Properties

Relative potency normalized to lead compound 1 in *T. gondii studies .

Research Implications

- Quinoline Core Sensitivity: The quinoline scaffold tolerates substituent variations, but biological activity is highly dependent on substituent position (e.g., 2-ethoxy > 7-ethoxy) and size (smaller groups preferred).

- Synthetic Feasibility: Methanol-mediated condensation reactions (as in ) offer a viable route for synthesizing such derivatives, though yields may vary with steric demands.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.